molecular formula C11H16ClNO B1501498 1-(3-Methoxyphenyl)cyclobutanamine CAS No. 1228994-83-9

1-(3-Methoxyphenyl)cyclobutanamine

Cat. No.: B1501498
CAS No.: 1228994-83-9
M. Wt: 213.7 g/mol
InChI Key: IAADDGQTRVUTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)cyclobutanamine is a synthetic organic compound supplied for research and development purposes. Its molecular structure features a cyclobutane ring linked to a 3-methoxyphenyl group and an amine functional group, which may be of interest in medicinal chemistry and neuroscience research. As a research chemical, it is intended for in vitro applications within laboratory settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant, up-to-date scientific literature for specific applications and handling protocols. All necessary safety precautions must be followed.

Properties

CAS No.

1228994-83-9

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

1-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11;/h2,4-5,8H,3,6-7,12H2,1H3;1H

InChI Key

IAADDGQTRVUTKB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2(CCC2)N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)cyclobutanamine

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Substituents : Two methoxy groups at the 3- and 4-positions on the phenyl ring.
  • Properties: Increased lipophilicity due to the additional methoxy group, enhancing solubility in polar organic solvents like dimethylformamide (DMF). Documented sedative and hypnotic effects suggest that methoxy substituents enhance CNS activity .

N-[(3-Fluorophenyl)methyl]cyclobutanamine

  • Molecular Formula : C₁₁H₁₄FN
  • Molecular Weight : 179.24 g/mol
  • Substituents : A fluorine atom at the 3-position on a benzyl group attached to the cyclobutane amine.
  • Properties: Fluorine’s electronegativity may improve metabolic stability and alter receptor binding compared to methoxy-substituted analogs.

1-(4-Methoxyphenyl)ethyl 3-methylbut-2-enoate

  • Substituents : A para-methoxy group on an ethyl ester backbone.
  • Properties : The para-methoxy configuration allows resonance stabilization, differing from the meta-substituted target compound. As an ester, this compound lacks the amine group critical for CNS interactions, limiting direct pharmacological comparability .

3-Methylcyclobutan-1-amine

  • Molecular Formula : C₅H₁₁N
  • Molecular Weight : 85.15 g/mol
  • Substituents : A methyl group on the cyclobutane ring.
  • Properties : The absence of an aromatic ring reduces π-π stacking interactions, likely diminishing CNS-targeted activity. Higher water solubility is expected due to the smaller molecular size and lack of aromatic hydrophobicity .

1-(Aminomethyl)cyclobutanamine dihydrochloride

  • Molecular Formula : C₅H₁₃ClN₂
  • Molecular Weight : 136.62 g/mol
  • Substituents: An aminomethyl group and dihydrochloride salt.
  • Properties : The dual amine groups and salt form enhance aqueous solubility. This contrasts with the single amine and neutral form of the target compound, suggesting divergent applications in drug formulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Pharmacological Notes
This compound C₁₁H₁₅NO 177.24 3-methoxy phenyl Ethanol, organic solvents Potential CNS activity (inferred)
1-(3,4-Dimethoxyphenyl)cyclobutanamine C₁₂H₁₇NO₂ 207.27 3,4-dimethoxy phenyl Ethanol, DMF Sedative/hypnotic effects
N-[(3-Fluorophenyl)methyl]cyclobutanamine C₁₁H₁₄FN 179.24 3-fluoro benzyl Not specified Enhanced metabolic stability
3-Methylcyclobutan-1-amine C₅H₁₁N 85.15 3-methyl cyclobutane Likely water-soluble Limited aromatic interactions
1-(Aminomethyl)cyclobutanamine dihydrochloride C₅H₁₃ClN₂ 136.62 Aminomethyl, dihydrochloride High aqueous solubility Salt form for drug delivery

Key Insights

  • Substituent Position: Meta-methoxy substitution (target compound) vs.
  • Functional Groups : Fluorine () vs. methoxy substituents impact metabolic pathways and binding kinetics.
  • Solubility : Salt forms () and smaller aliphatic structures () enhance water solubility, whereas aromatic rings favor organic solvents.

Preparation Methods

Multi-Step Synthesis via Haloethyl Phenmethyl Ether Intermediates

A patented method describes the synthesis of 3-(benzyloxy)-1-cyclobutanone, which can be adapted for methoxy-substituted analogs by replacing the benzyloxy group with a methoxy group on the phenyl ring. The key steps are:

Step Reaction Description Conditions Notes
1 Preparation of BOE (benzyloxy intermediate) Reaction of monochloromethyl benzene and ethylene glycol under mineral alkali (NaOH or KOH), 1–6 h, room temp to 70°C Molar ratio monochloromethyl benzene:ethylene glycol = 1:2–10
2 Preparation of haloethyl phenmethyl ether Reaction of BOE with triphenylphosphine and halogen (Cl, Br, I) in organic solvent (e.g., dichloromethane) at room temp for 1–5 h Molar ratio BOE:triphenylphosphine:halogen = 1:1:0.5–1.5
3 Preparation of phenmethyl vinyl ether Reaction of haloethyl phenmethyl ether with potassium tert-butoxide in trimethyl carbinol solvent at room temp to 70°C for 2–8 h Molar ratio 1:1–1.5
4 Formation of benzyloxy-2,2-dichlorocyclobutanone Reaction of phenmethyl vinyl ether with trichloroacetic chloride and zinc-copper catalyst under nitrogen at room temp for 0.5–3 h Alternative use of phosphorus oxychloride can be applied

This method yields the cyclobutanone intermediate, which can be subsequently converted to the amine derivative.

The introduction of the amine group on the cyclobutanone ring can be achieved by reductive amination or direct amination methods.

Reductive Amination

  • The cyclobutanone intermediate is reacted with an amine source (e.g., ammonia or primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • This converts the ketone group to the corresponding cyclobutanamine.

Alternative Synthetic Approaches

Donor–Acceptor Cyclopropane Ring Expansion

  • Donor–acceptor cyclopropanes can be transformed into substituted cyclobutanones or lactams under catalytic conditions.
  • Reaction with amines under reflux and subsequent hydrolysis/dealkoxycarbonylation steps yield substituted amines.
  • Although primarily reported for pyrrolidones, similar methodology may be adapted for cyclobutanamine derivatives with aromatic substitution.

Comparative Summary of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield/Notes
Cyclobutanone intermediate synthesis Multi-step via haloethyl phenmethyl ether Monochloromethyl benzene, ethylene glycol, triphenylphosphine, halogen, potassium tert-butoxide, trichloroacetic chloride 1–8 h, room temp to 70°C, nitrogen atmosphere Moderate yield, column chromatography purification required
Amination of cyclobutanone Reductive amination Amine source, reducing agent (NaBH3CN or H2/Pd) Mild conditions, solvent dependent High selectivity, widely used
α-C–H functionalization Quinone condensation + nucleophilic addition Quinone, allyl Grignard, iodine/NaOH One-pot, multi-step Good yields, operationally simple
Donor–acceptor cyclopropane ring expansion Catalytic ring expansion with amines DA cyclopropane, amines, Ni(ClO4)2 catalyst Reflux in dichloroethane Moderate yields, complex substrates

Research Findings and Optimization Notes

  • The multi-step haloethyl phenmethyl ether method offers a route to key cyclobutanone intermediates but suffers from relatively low yields and high costs due to multiple purification steps.
  • α-C–H functionalization methods provide a more direct and operationally simple approach to α-substituted primary amines, with good yields and fewer purification steps.
  • Donor–acceptor cyclopropane methodologies are promising for complex substitutions but may require longer reaction times and give moderate yields, especially with aromatic amines.
  • Reductive amination remains the classical and reliable method for converting cyclobutanones to cyclobutanamines, with well-established protocols and scalability.

Q & A

Q. How should researchers resolve contradictions in reported data on synthesis or bioactivity?

  • Methodological Answer : Meta-analysis of peer-reviewed studies (excluding unreliable sources like BenchChem) and independent replication are critical. For example, conflicting yield data may arise from unoptimized workup steps. Collaborative verification via platforms like PubChem or EPA DSSTox () enhances reliability .

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